molecular formula C6H10ClNOS B1424326 (4,5-Dimethyl-1,3-thiazol-2-YL)methanol hydrochloride CAS No. 1609401-24-2

(4,5-Dimethyl-1,3-thiazol-2-YL)methanol hydrochloride

Cat. No. B1424326
CAS RN: 1609401-24-2
M. Wt: 179.67 g/mol
InChI Key: KQPUAIBEKAAUBD-UHFFFAOYSA-N
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Description

“(4,5-Dimethyl-1,3-thiazol-2-YL)methanol hydrochloride” is a chemical compound with the molecular formula C6H9NOS. It has a molecular weight of 143.21 . This compound is also known by other names such as 2-Thiazolemethanol, 4,5-dimethyl-, and (4,5-DiMethylthiazol-2-yl)Methanol .


Molecular Structure Analysis

Thiazoles, including “(4,5-Dimethyl-1,3-thiazol-2-YL)methanol hydrochloride”, are planar and characterized by significant pi-electron delocalization, which contributes to their aromaticity . The C-5 atom can undergo electrophilic substitution, and the C-2 atom is susceptible to nucleophilic substitution .


Physical And Chemical Properties Analysis

“(4,5-Dimethyl-1,3-thiazol-2-YL)methanol hydrochloride” has a melting point of 44-45 °C and a boiling point of 144-146 °C under a pressure of 17 Torr . Its density is predicted to be 1.208±0.06 g/cm3 . The compound is recommended to be stored at a temperature of 2-8°C .

Scientific Research Applications

Anticancer Activity

Thiazole derivatives, including compounds similar to (4,5-Dimethyl-1,3-thiazol-2-YL)methanol hydrochloride, have been studied for their potential in cancer treatment. They have shown efficacy against various cancer cell lines, including breast cancer cells. The structural motif of thiazole is significant in the synthesis of new compounds with potential anticancer properties .

Antimicrobial and Antifungal Properties

Thiazole compounds are known for their broad spectrum of biological activities, including antibacterial and antifungal effects. This makes them valuable in the development of new antimicrobial agents that could be used to treat a variety of infections .

Anti-Inflammatory and Analgesic Effects

The anti-inflammatory properties of thiazole derivatives make them candidates for the development of new anti-inflammatory drugs. Additionally, they have been explored for their analgesic effects, which could lead to new pain management therapies .

Antiviral and Antimalarial Applications

Thiazole derivatives have shown promise in the treatment of viral and parasitic infections. Their antiviral and antimalarial activities are of particular interest in the development of new therapies for diseases such as HIV and malaria .

Neuroprotective and Cognitive Enhancing Effects

Research has indicated that thiazole derivatives can act as neuroprotective agents, potentially offering benefits in the treatment of neurodegenerative diseases. They may also have cognitive-enhancing effects, which could be useful in addressing conditions like Alzheimer’s disease .

Cardiovascular Applications

Thiazole compounds have been associated with cardiovascular benefits, including antihypertensive and antithrombotic activities. These properties could lead to the development of new drugs for treating hypertension and preventing blood clots .

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302, H319, H315, and H335, indicating that it is harmful if swallowed, causes serious eye irritation, causes skin irritation, and may cause respiratory irritation .

properties

IUPAC Name

(4,5-dimethyl-1,3-thiazol-2-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS.ClH/c1-4-5(2)9-6(3-8)7-4;/h8H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPUAIBEKAAUBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CO)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,5-Dimethyl-1,3-thiazol-2-YL)methanol hydrochloride

CAS RN

1609401-24-2
Record name 2-Thiazolemethanol, 4,5-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609401-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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